molecular formula C10H8N2O3 B3154484 2-Methoxy-5-nitroquinoline CAS No. 77738-80-8

2-Methoxy-5-nitroquinoline

Cat. No.: B3154484
CAS No.: 77738-80-8
M. Wt: 204.18 g/mol
InChI Key: NYZGSVMHIRDDAO-UHFFFAOYSA-N
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Description

2-Methoxy-5-nitroquinoline is a heterocyclic aromatic compound with the molecular formula C10H8N2O3 It is a derivative of quinoline, a structure known for its wide range of biological and pharmacological activities

Mechanism of Action

Target of Action

Quinoline derivatives, to which 2-methoxy-5-nitroquinoline belongs, are known to interact with a wide range of biological targets due to their versatile applications in medicinal and synthetic organic chemistry . These targets often include enzymes, receptors, and other proteins involved in various biochemical pathways.

Mode of Action

Quinoline derivatives are known to exhibit chemical reactivity similar to the benzene and pyridine ring system as they undergo nucleophilic and electrophilic substitution reactions . This allows them to interact with their targets in a variety of ways, leading to changes in the function or activity of these targets.

Biochemical Pathways

Quinoline derivatives are known to influence a broad spectrum of bio-responses, including anticancer, antioxidant, anti-inflammatory, antimalarial, anti-sars-cov-2, and antituberculosis activities . These activities suggest that this compound may affect multiple biochemical pathways.

Pharmacokinetics

It is suggested that the compound has high gi absorption and is bbb permeant . Its lipophilicity is indicated by a Log Po/w (iLOGP) of 1.78 . These properties can impact the bioavailability of the compound, influencing its therapeutic potential.

Result of Action

Given the broad spectrum of bio-responses associated with quinoline derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methoxy-5-nitroquinoline typically involves the nitration of 2-methoxyquinoline. This can be achieved by treating 2-methoxyquinoline with a mixture of concentrated sulfuric acid and nitric acid at low temperatures to introduce the nitro group at the 5-position. The reaction is usually carried out under controlled conditions to prevent over-nitration and to ensure high yield and purity of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize waste. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions: 2-Methoxy-5-nitroquinoline undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The methoxy group can be substituted by other nucleophiles under appropriate conditions. For example, treatment with strong acids or bases can lead to the replacement of the methoxy group with other functional groups.

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline derivatives with different oxidation states.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Strong acids like hydrochloric acid or bases like sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 2-Methoxy-5-aminoquinoline.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

    Oxidation: Oxidized quinoline derivatives.

Scientific Research Applications

2-Methoxy-5-nitroquinoline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives and other heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other biologically active quinoline derivatives.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

    2-Methoxyquinoline: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitroquinoline: Lacks the methoxy group, affecting its solubility and reactivity.

    2-Methoxy-6-nitroquinoline: Similar structure but with the nitro group at a different position, leading to different chemical and biological properties.

Uniqueness: 2-Methoxy-5-nitroquinoline is unique due to the specific positioning of the methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methoxy-5-nitroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3/c1-15-10-6-5-7-8(11-10)3-2-4-9(7)12(13)14/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZGSVMHIRDDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)C(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A suspension of 1 g (5 mmol) of 5-nitroquinoline-1-oxide, 1.23 g (6.4 mmol) of toluenesulfonic acid chloride and 1.4 ml (9.9 mmol) of triethylamine in 30 ml of MeOH is stirred for 20 hours at room temperature. The solid is suctioned off and washed with MeOH: 565 mg of light yellow product.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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